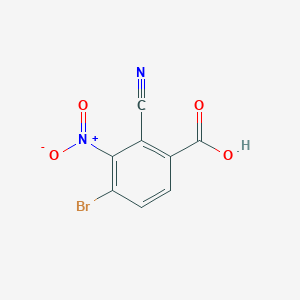

4-Bromo-2-cyano-3-nitrobenzoic acid

Description

4-Bromo-2-cyano-3-nitrobenzoic acid is a polyfunctional aromatic compound featuring a benzoic acid backbone substituted with bromine (position 4), cyano (position 2), and nitro (position 3) groups. These electron-withdrawing substituents significantly influence its chemical reactivity, solubility, and applications in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry. The compound’s structural complexity makes it a valuable intermediate for cross-coupling reactions, nucleophilic substitutions, and metal-organic frameworks (MOFs).

Properties

IUPAC Name |

4-bromo-2-cyano-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2O4/c9-6-2-1-4(8(12)13)5(3-10)7(6)11(14)15/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDFYOADRUJZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection and Initial Nitration

The synthesis typically begins with 4-bromo-2-nitrotoluene or 4-bromo-2-nitrochlorobenzene as precursor compounds, owing to their availability and ease of functionalization. The nitration process involves electrophilic aromatic substitution, where the aromatic ring is nitrated under controlled conditions:

- Reagents: Concentrated nitric acid in sulfuric acid

- Conditions: Mild temperature (0–25°C) to prevent over-nitration

- Outcome: Formation of 4-bromo-2-nitrobenzoic acid derivatives with high regioselectivity

This nitration step is well-documented in the literature, notably in patents describing nitration of halogenated benzenes.

Introduction of the Cyano Group via Nucleophilic Aromatic Substitution

The key step involves introducing the nitrile group:

- Method: Nucleophilic substitution of the aromatic halogen (preferably the chlorinated or brominated position) with a cyanide ion.

- Reagents: Sodium cyanide (NaCN)

- Conditions: Elevated temperature (around 150–200°C) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile

- Outcome: Formation of 4-bromo-2-cyano-3-nitrobenzoic acid or its precursors

This method leverages the activated aromatic ring, especially when nitration and halogenation have introduced electron-withdrawing groups, facilitating nucleophilic substitution.

Alternative Pathway: Oxidation and Functional Group Transformations

Another established route involves oxidation of methyl groups:

- Starting Material: 4-bromo-2-nitrotoluene

- Reagents: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)

- Conditions: Aqueous alkaline or acidic medium at 80–100°C

- Outcome: Oxidation of methyl to carboxylic acid, yielding 4-bromo-2-nitrobenzoic acid

Subsequently, the nitrile group can be introduced via the nucleophilic substitution as outlined above.

Purification and Characterization

Post-synthesis, the compound is purified through:

- Extraction: Using organic solvents such as ethyl acetate or dichloromethane

- Crystallization: From suitable solvents to obtain pure crystals

- Characterization: Confirmed via NMR, IR, and mass spectrometry

Data Table: Summary of Preparation Methods

Research Findings and Industrial Relevance

- The process described in patent literature emphasizes mild reaction conditions , high yields (70–90%), and minimal by-products, making it suitable for scale-up.

- The use of metal sodium and carbon dioxide in some methods allows for direct formation of the carboxylic acid via carboxylation, aligning with green chemistry principles.

- The nucleophilic cyanation step is critical, often optimized with phase transfer catalysts or specific solvents to enhance yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyano-3-nitrobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-amino-2-cyano-3-nitrobenzoic acid.

Reduction: 4-Bromo-2-cyano-3-aminobenzoic acid.

Oxidation: 4-Bromo-2-carboxy-3-nitrobenzoic acid.

Scientific Research Applications

4-Bromo-2-cyano-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biochemical assays and probes.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyano-3-nitrobenzoic acid depends on its specific application. In chemical reactions, the functional groups (bromine, cyano, and nitro) play crucial roles in determining reactivity and interaction with other molecules. For instance, the nitro group is an electron-withdrawing group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physical properties are shaped by the positions and nature of its substituents. Below is a comparative analysis with key analogues:

(a) 4-Bromobenzoic Acid (CAS 586-76-5)

- Structure: Bromine at position 4; lacks cyano and nitro groups.

- Properties : Simpler structure with moderate acidity (pKa ~2.9) due to the electron-withdrawing bromine. Melting point: 251–254°C .

- Applications : Used in ligand synthesis and as a precursor for Suzuki-Miyaura couplings.

(b) 2-Bromo-3-nitrobenzoic Acid

- Structure: Bromine (position 2) and nitro (position 3); lacks cyano.

- Properties : Enhanced acidity (pKa ~1.8) due to nitro’s strong electron-withdrawing effect. Estimated melting point: ~85°C (data inferred from analogues) .

- Applications : Intermediate in dye and explosive synthesis.

(c) 5-Bromo-2-nitro-3-acetyl-amino-4-methylbenzoic Acid (CAS 34545-18-1)

- Structure: Bromine (position 5), nitro (position 2), acetyl-amino (position 3), and methyl (position 4).

- Properties: Methyl and acetyl-amino groups reduce solubility in polar solvents. Melting point: 318–326°C .

- Applications : Specialized pharmaceutical intermediates.

(d) 3-Bromo-4-methyl-5-nitrobenzoic Acid (CAS 34545-20-5)

- Structure : Bromine (position 3), methyl (position 4), nitro (position 5).

- Properties : Methyl group introduces steric hindrance, reducing reactivity in electrophilic substitutions. Melting point: 318–326°C .

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) in position 3 strongly withdraws electrons, enhancing the acidity of the carboxylic acid (pKa <1.5 estimated) compared to 4-bromobenzoic acid. The cyano group (-CN) in position 2 further stabilizes the deprotonated carboxylate via resonance, increasing solubility in polar aprotic solvents.

Research Findings and Data Analysis

Physicochemical Properties

Reactivity Trends

- Nucleophilic Aromatic Substitution (NAS): The nitro group in this compound activates the ring for NAS at position 4 (para to bromine), contrasting with 4-bromobenzoic acid, where bromine is the primary leaving group.

- Cross-Coupling Reactions: Bromine in position 4 enables Suzuki-Miyaura couplings, similar to 4-bromobenzoic acid . The cyano group may coordinate to palladium catalysts, altering reaction pathways.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-cyano-3-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route is:

Bromination : Electrophilic bromination at the para position (C4) using Br₂/FeBr₃ in a non-polar solvent (e.g., CCl₄), leveraging the directing effects of existing substituents .

Cyano Introduction : Nitrile group incorporation at C2 via nucleophilic substitution (e.g., using CuCN/KCN under reflux) or Sandmeyer reaction .

Nitration : Controlled nitration at C3 using HNO₃/H₂SO₄, ensuring temperature regulation (<50°C) to avoid over-nitration .

Optimization involves monitoring intermediates via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of Br₂ for bromination). Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., deshielded protons adjacent to nitro groups at δ 8.5–9.0 ppm). ²D NMR (COSY, HSQC) resolves overlapping signals .

- IR : Confirms functional groups (e.g., nitrile stretch ~2220 cm⁻¹, nitro symmetric/asymmetric stretches ~1520/1350 cm⁻¹) .

- XRD : Single-crystal X-ray diffraction (using SHELXL or WinGX ) determines bond lengths/angles (e.g., C-Br ~1.89 Å, C≡N ~1.15 Å). ORTEP-3 visualizes thermal ellipsoids for disorder analysis.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substituent introduction during synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) evaluate electrophilic aromatic substitution (EAS) pathways:

- Nitro Group Directing : The meta-directing nitro group at C3 stabilizes bromination at C4 via resonance. Fukui indices (f⁺) identify electrophile-prone sites .

- Cyano Group Effects : The strong electron-withdrawing cyano group at C2 deactivates ortho/para positions, favoring nitration at C3. Mulliken charges quantify electron density differences .

Validation involves comparing computed vs. experimental XRD bond angles (RMSD <0.05 Å) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) arise from:

- Tautomerism : Use variable-temperature NMR (VT-NMR) to detect keto-enol equilibria.

- Polymorphism : Compare PXRD patterns (e.g., Form I vs. Form II) with Mercury software .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding .

Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis (±0.3% error) .

Q. How does steric/electronic modulation of substituents influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Derivative Synthesis : Replace bromine with Cl/F (via Pd-catalyzed cross-coupling) or modify the nitro group to amine (reduction with Sn/HCl) .

- Biological Assays : Test antimicrobial activity (MIC assays) and cytotoxicity (MTT assays on HEK-293 cells).

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., SARS-CoV-2 Mpro, PDB ID 6LU7), highlighting hydrogen bonds between the nitro group and Cys145 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.